molecular formula C8H9NO2 B128190 2-(4-Methylpyridin-2-YL)acetic acid CAS No. 149605-62-9

2-(4-Methylpyridin-2-YL)acetic acid

Cat. No.: B128190
CAS No.: 149605-62-9
M. Wt: 151.16 g/mol
InChI Key: UAFFMZYXTLDFAS-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, featuring a methyl group at the 4-position and an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpyridin-2-YL)acetic acid typically involves the alkylation of 4-methylpyridine with a suitable acetic acid derivative. One common method is the reaction of 4-methylpyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, yielding the desired product after purification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the acetic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(4-Methylpyridin-2-YL)carboxylic acid, while reduction could produce 2-(4-Methylpyridin-2-YL)ethanol.

Scientific Research Applications

2-(4-Methylpyridin-2-YL)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetic acid moiety can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(4-Methylpyridin-3-YL)acetic acid
  • 2-(4-Methylpyridin-5-YL)acetic acid
  • 2-(4-Methylpyridin-6-YL)acetic acid

Comparison: 2-(4-Methylpyridin-2-YL)acetic acid is unique due to the specific positioning of the methyl and acetic acid groups on the pyridine ring. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-2-3-9-7(4-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFFMZYXTLDFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598546
Record name (4-Methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149605-62-9
Record name (4-Methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-Methyl-pyridin-2-yl)-acetic acid ethyl ester (1.0 g)—prepared according to Chem. Parm. Bull 32 (12), 1984, 4866-4872—was dissolved in ethanol (30 ml) and treated with a 1M ethanolic NaOH solution (5.83 ml). The mixture was refluxed for 4 hours, cooled and evaporated in vacuo. The residue was dissolved in water (50 ml) and the pH was adjusted to 3.0 with 1M HCl. The solvent was evaporated and the residue was suspended in ethanol (150 ml) and filtered. The clear filtrate was evaporated to dryness and the residue was dried in vacuo to give a light yellow solid (1.0 g). NMR (DMSO-d6): 8.65 (d, 1H); 7.72 (s, 1H), 7.68 (d, 1H), 4.04 (s, 2H), 2.49 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.83 mL
Type
reactant
Reaction Step Three

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